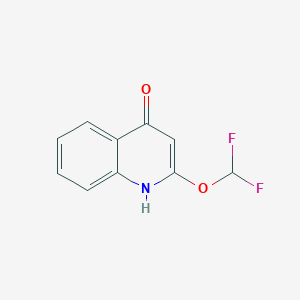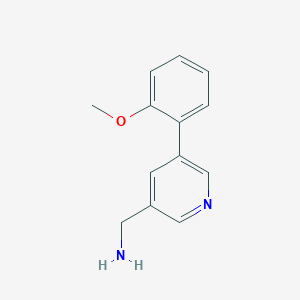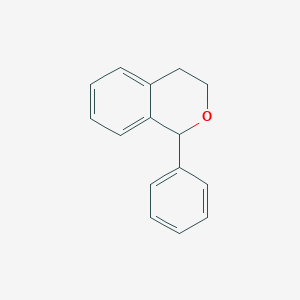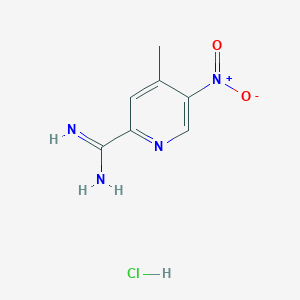
2,2-Dimethylchroman-4,6,7-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylchroman-4,6,7-triol is a heterocyclic compound belonging to the chroman family. It features a chroman ring system with three hydroxyl groups at positions 4, 6, and 7, and two methyl groups at position 2. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-4,6,7-triol typically involves the cyclization of appropriately substituted phenols. One common method includes the prenylation of phenols followed by cyclization. For instance, the reaction of resorcinol derivatives with prenyl bromide in the presence of a base can yield the desired chroman structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2,2-Dimethylchroman-4,6,7-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the chroman ring or the hydroxyl groups, leading to different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
科学的研究の応用
2,2-Dimethylchroman-4,6,7-triol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its potential antioxidant properties make it a candidate for studying oxidative stress and related biological processes.
Medicine: Research into its pharmacological activities, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism by which 2,2-Dimethylchroman-4,6,7-triol exerts its effects is primarily related to its ability to interact with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, the compound’s antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage .
類似化合物との比較
Chroman-4-one: Lacks the hydroxyl groups present in 2,2-Dimethylchroman-4,6,7-triol but shares the chroman ring structure.
Flavanone: Similar in structure but with different substitution patterns and biological activities.
Isoflavone: Contains a similar chroman ring but with a different arrangement of functional groups.
Uniqueness: this compound is unique due to the presence of three hydroxyl groups, which confer distinct chemical and biological properties. These hydroxyl groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications .
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2,2-dimethyl-3,4-dihydrochromene-4,6,7-triol |
InChI |
InChI=1S/C11H14O4/c1-11(2)5-9(14)6-3-7(12)8(13)4-10(6)15-11/h3-4,9,12-14H,5H2,1-2H3 |
InChIキー |
CBMQXDYCXRMWSO-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=CC(=C(C=C2O1)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)






![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)

![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)

